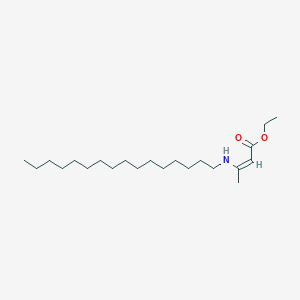

(Z)-ethyl 3-(hexadecylamino)but-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

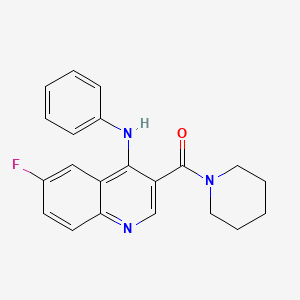

“(Z)-ethyl 3-(hexadecylamino)but-2-enoate” is likely a compound with a long alkyl chain attached to an amino group, which is connected to a but-2-enoate group. The “Z” indicates the geometry of the double bond in the but-2-enoate group .

Synthesis Analysis

While specific synthesis methods for “(Z)-ethyl 3-(hexadecylamino)but-2-enoate” are not available, similar compounds such as “(Z)-methyl 3-(phenylamino)but-2-enoate” have been synthesized. For instance, treatment of inexpensive L- or DL-threonine methyl ester with acetic anhydride and either pyridine or anhydrous sodium acetate at reflux results in dehydration yielding the N,N-diacetamide of the title compound .Molecular Structure Analysis

The molecular structure of “(Z)-ethyl 3-(hexadecylamino)but-2-enoate” would likely consist of a long alkyl chain (hexadecyl) attached to an amino group, which is connected to a but-2-enoate group. The “Z” indicates that the highest priority groups on the but-2-enoate double bond are on the same side .Aplicaciones Científicas De Investigación

- Cascade Annulation Strategies : Researchers have employed this compound as an intermediate in cascade [3+2] annulation reactions. For instance, an alkoxyfuranylallene intermediate, generated from Z-enoate propargylic alcohols via a Meyer–Schuster rearrangement, can be used as a versatile 1,2-bis-electrophile in the synthesis of complex naphtho- and benzofurans .

- Tertiary butyl esters find extensive applications in synthetic organic chemistry. Ethyl (2Z)-3-(hexadecylamino)but-2-enoate serves as a precursor for the direct introduction of the tert-butoxycarbonyl (Boc) protecting group into various organic compounds. This method is particularly useful in flow microreactor systems, enabling sustainable and efficient synthesis .

- Lipid Mimetics : The long alkyl chain in this compound makes it a valuable lipid mimic. Researchers explore its interactions with cell membranes, lipid bilayers, and lipid-binding proteins. Understanding these interactions aids drug design and delivery systems .

Organic Synthesis and Chemical Reactions

Building Block for Tertiary Butyl Esters

Biological and Medicinal Research

Propiedades

IUPAC Name |

ethyl (Z)-3-(hexadecylamino)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-21(3)20-22(24)25-5-2/h20,23H,4-19H2,1-3H3/b21-20- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFBYIMDOLWXAR-MRCUWXFGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=CC(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCN/C(=C\C(=O)OCC)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl]but-2-enamide](/img/structure/B2436283.png)

![N-(1-cyanocycloheptyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2436284.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2436286.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride](/img/structure/B2436293.png)

![N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2436296.png)

![N-(1-cyanocyclopentyl)-4-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2436297.png)